6H-Imidazo[4,5-e]-1,2,4-triazin-6-one, 1,5-dihydro-1,5-dimethyl-
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Overview
Description
6H-Imidazo[4,5-e]-1,2,4-triazin-6-one, 1,5-dihydro-1,5-dimethyl- is a heterocyclic compound that features a fused ring system combining imidazole and triazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Imidazo[4,5-e]-1,2,4-triazin-6-one, 1,5-dihydro-1,5-dimethyl- typically involves cyclization reactions that form the fused ring system. Common synthetic methods include:
Cyclocondensation Reactions: These reactions involve the condensation of appropriate precursors under acidic or basic conditions to form the desired heterocyclic structure.
Oxidative Cyclization: This method uses oxidizing agents to facilitate the formation of the fused ring system.
Dehydrogenation of Imidazolines: This involves the removal of hydrogen atoms from imidazoline precursors to form the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions using readily available starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in industrial synthesis include strong acids or bases, oxidizing agents, and catalysts to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions
6H-Imidazo[4,5-e]-1,2,4-triazin-6-one, 1,5-dihydro-1,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with altered electronic properties.
Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic ring.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens, alkylating agents, or acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-e]-1,2,4-triazin-6-one derivatives with different oxidation states, while substitution reactions can introduce various functional groups onto the heterocyclic ring .
Scientific Research Applications
6H-Imidazo[4,5-e]-1,2,4-triazin-6-one, 1,5-dihydro-1,5-dimethyl- has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antiviral, and anticancer properties.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 6H-Imidazo[4,5-e]-1,2,4-triazin-6-one, 1,5-dihydro-1,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A five-membered heterocyclic compound with two nitrogen atoms.
Triazine: A six-membered heterocyclic compound with three nitrogen atoms.
Imidazo[1,2-a]pyridine: A fused heterocyclic compound with imidazole and pyridine rings.
Uniqueness
6H-Imidazo[4,5-e]-1,2,4-triazin-6-one, 1,5-dihydro-1,5-dimethyl- is unique due to its fused ring system that combines the properties of both imidazole and triazine. This structural feature imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry and materials science further highlight its uniqueness .
Properties
CAS No. |
106284-73-5 |
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Molecular Formula |
C6H7N5O |
Molecular Weight |
165.15 g/mol |
IUPAC Name |
1,5-dimethylimidazo[4,5-e][1,2,4]triazin-6-one |
InChI |
InChI=1S/C6H7N5O/c1-10-4-5(9-6(10)12)11(2)8-3-7-4/h3H,1-2H3 |
InChI Key |
WOOPZWKHVQBEJS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=NN(C2=NC1=O)C |
Origin of Product |
United States |
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